N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a small-molecule acetamide derivative featuring two distinct aromatic substituents: a 2-chlorophenyl group attached to the nitrogen atom and a 4-fluorophenylsulfanyl moiety at the acetamide’s α-position (Figure 1). This compound’s structure combines electron-withdrawing halogen atoms (Cl and F) with a sulfur-containing linkage, which may influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZIEVIHKMVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a chlorinated phenyl group and a fluorinated phenyl sulfanyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through competitive inhibition. These interactions can lead to significant alterations in cellular processes and physiological responses.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted on various chloroacetamides, including this compound, demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
| This compound | 4 | Methicillin-resistant S. aureus |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and MRSA, while showing moderate activity against Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its structural components contribute to its ability to induce apoptosis in cancer cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MDA-MB-231 (breast cancer) |
| This compound | 20 | A549 (lung cancer) |
| This compound | 18 | HT-29 (colon cancer) |
The IC50 values demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibition capabilities. It has shown promise as an inhibitor of key enzymes involved in various metabolic pathways.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| DNA gyrase | 12.5 |
| Dihydrofolate reductase | 0.75 |
These findings suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes .
Comparison with Similar Compounds
Substituent Position Effects: Ortho vs. Para/Meta Halogenation
The position of halogen substituents on the phenyl rings significantly impacts molecular properties. For example:
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () features a para-chlorophenyl group, which may enhance steric accessibility compared to the ortho-chlorophenyl in the target compound. Crystallographic studies of such analogs reveal differences in packing efficiency and hydrogen-bonding networks due to substituent positioning .
- N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () demonstrates meta-substitution, which alters electronic distribution and dipole moments compared to ortho/para isomers.
- 2-(4-fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c in ) uses para-fluorine, contrasting with the target’s ortho-chlorine. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance but increase polarity .
Table 1. Substituent Position Comparisons
Heterocyclic Moieties and Structural Complexity
The incorporation of heterocycles or spiro systems alters conformational flexibility and binding affinity:
- AJ5d (): Contains a 4-oxo-3,4-dihydroquinazolin-2-ylthio group, introducing a fused heterocyclic system. This increases rigidity and may enhance interactions with planar biological targets (e.g., enzymes) .
- N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): A triazole ring offers hydrogen-bonding sites and metabolic stability compared to simpler sulfanyl groups .
Table 2. Heterocyclic Modifications
Electronic Effects: Chlorine vs. Fluorine Substituents
Halogen choice influences electronic properties:
- Chlorine : Larger atomic size and polarizability compared to fluorine, leading to stronger van der Waals interactions but increased steric bulk.
- Fluorine: High electronegativity and small size enhance polarity and reduce metabolic degradation. For example, 2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-fluorophenyl)acetamide (W00 in ) uses fluorine to optimize hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, and how can purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates react with thiol-containing aromatic groups under basic conditions. Purification involves column chromatography or recrystallization. Validation includes melting point determination, FT-IR (to confirm amide C=O and S–H absence), and H/C NMR to verify structural integrity. Mass spectrometry (e.g., ESI-MS) confirms molecular ion peaks and fragmentation patterns .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection involves a diffractometer (Mo/Kα radiation), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. Key parameters include unit cell dimensions, space group assignment, and hydrogen bonding networks. Intramolecular interactions (e.g., N–H⋯N) are analyzed using Mercury or OLEX2 for visualization .
Q. What spectroscopic techniques confirm the presence of sulfanyl and acetamide functional groups?
- Methodology : FT-IR identifies the amide C=O stretch (~1650–1680 cm) and S–C aromatic vibrations (~650–750 cm). H NMR confirms sulfanyl protons (δ ~3.5–4.0 ppm as singlet) and aromatic protons (δ ~6.8–7.5 ppm). F NMR detects the fluorophenyl group (δ ~-110 to -120 ppm) .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and dihedral angles influence the conformational stability of this compound?
- Methodology : SCXRD reveals intramolecular N–H⋯N hydrogen bonds that stabilize a folded conformation. Dihedral angles between the chlorophenyl and fluorophenyl rings (e.g., ~42–67°) are calculated using Coot or PLATON. Comparative analysis with derivatives (e.g., 4-chlorophenyl analogues) shows how steric and electronic effects alter molecular geometry .
Q. What strategies address discrepancies in bioactivity data across enzyme inhibition assays (e.g., α-glucosidase vs. elastase)?
- Methodology : Control experiments validate assay conditions (pH, temperature, substrate concentration). Dose-response curves (IC values) and statistical tests (e.g., ANOVA) identify outliers. Molecular docking (AutoDock Vina) assesses binding affinity variations due to enzyme active-site flexibility. For example, fluorophenyl groups may exhibit hydrophobic interactions in elastase but not α-glucosidase .
Q. How can computational methods predict the biological activity and pharmacokinetic properties of this compound?
- Methodology : Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (logP, polar surface area) with activity. Density Functional Theory (DFT) calculates frontier orbitals (HOMO/LUMO) to predict reactivity. ADMET predictors (e.g., SwissADME) evaluate solubility, permeability, and metabolic stability .
Q. What challenges arise in refining high-twinned or low-resolution crystallographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
